![molecular formula C17H12FNO B11849948 2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]- CAS No. 637738-68-2](/img/structure/B11849948.png)
2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]- is a chemical compound with the molecular formula C17H12FNO It is known for its unique structure, which combines a naphthalenol moiety with a fluorophenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]- typically involves the condensation of 2-naphthalenol with 3-fluorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalenol and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenol, 1-[[(4-fluorophenyl)imino]methyl]-
- 2-Naphthalenol, 1-[[(3-chlorophenyl)imino]methyl]-
- 2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]-
Uniqueness
2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]- is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its reactivity and interactions. Fluorine atoms can enhance the compound’s stability and biological activity compared to its chloro- and bromo-substituted analogs.
Properties
CAS No. |
637738-68-2 |
|---|---|
Molecular Formula |
C17H12FNO |
Molecular Weight |
265.28 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12FNO/c18-13-5-3-6-14(10-13)19-11-16-15-7-2-1-4-12(15)8-9-17(16)20/h1-11,20H |
InChI Key |
GSIHJYQKNMWELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
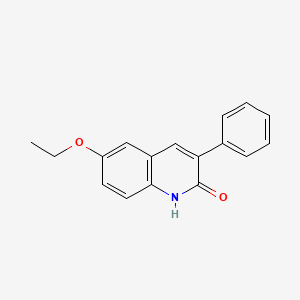
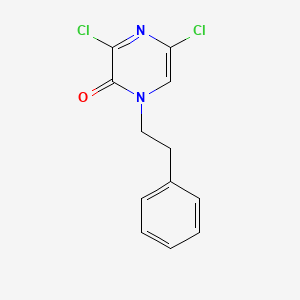
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
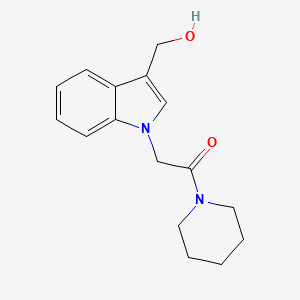
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
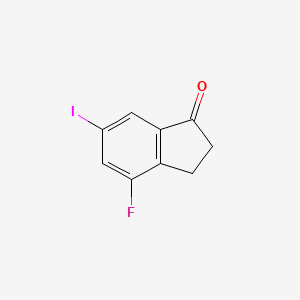
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
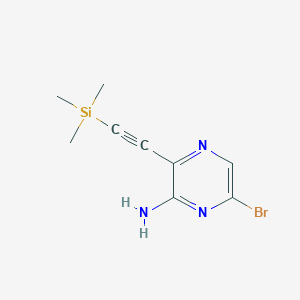
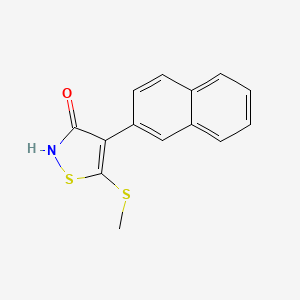

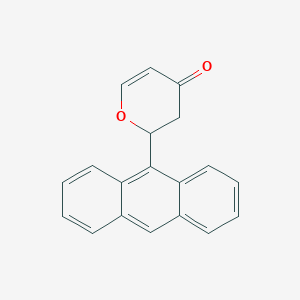

![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
